Ethyl 5-chlorooxazole-2-carboxylate

Description

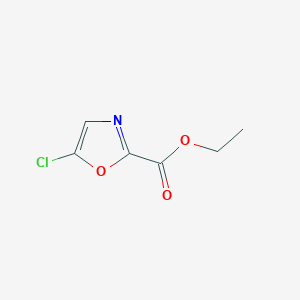

Ethyl 5-chlorooxazole-2-carboxylate is a heterocyclic organic compound featuring an oxazole core substituted with a chlorine atom at position 5 and an ethyl ester group at position 2. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, separated by a carbon atom. The chlorine substituent enhances electrophilic reactivity, while the ester group contributes to lipophilicity, making this compound a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₆H₆ClNO₃, with a calculated molecular weight of 189.58 g/mol.

Properties

IUPAC Name |

ethyl 5-chloro-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGQOILFHIFQSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(O1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chlorooxazole-2-carboxylate typically involves the reaction of ethyl chloroacetate with ammonia under cold conditions. The procedure involves vigorous stirring of ethyl chloroacetate in an ice-salt bath, followed by the addition of chilled aqueous ammonia. The mixture is stirred for about 30 minutes, filtered, and washed with cold water to remove ammonium chloride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with additional purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chlorooxazole-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom is susceptible to substitution by nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions.

Nucleophilic Substitution: Various nucleophiles can be used, depending on the desired product.

Major Products Formed:

Hydrolysis: Ethanol and 2-chloro-5-hydroxypyrazolecarboxylic acid.

Nucleophilic Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Ethyl 5-chlorooxazole-2-carboxylate is used in various scientific research applications, including:

Drug Synthesis: It serves as an intermediate in the synthesis of various drugs.

Medicinal Chemistry: The compound’s unique properties make it suitable for medicinal chemistry applications.

Material Science: It is used in the development of new materials with specific properties.

Neuroprotective Agents: Studies have shown that derivatives of this compound have promising neuroprotective properties.

Anti-neuroinflammatory Agents: The compound exhibits anti-inflammatory properties, reducing the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells.

Mechanism of Action

The mechanism of action of Ethyl 5-chlorooxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring and ester group play crucial roles in its reactivity and biological activity. The chlorine atom at position 2 of the oxazole ring influences its reactivity, making it a valuable intermediate in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Ethyl 2-Chlorooxazole-5-Carboxylate (CAS 862599-47-1)

- Structure : Chlorine at position 2, ester at position 3.

- Similarity Score : 0.97 .

- Key Differences: The inverted substituent positions alter electronic distribution.

Ethyl 2-Chloro-4-Methyloxazole-5-Carboxylate (CAS 78451-11-3)

Heterocycle Analogues

Ethyl 2-Chlorothiazole-5-Carboxylate

- Structure : Thiazole core (sulfur instead of oxygen at position 1), chlorine at position 2, ester at position 5.

- Key Differences :

- Sulfur’s larger atomic size and lower electronegativity compared to oxygen reduce aromaticity, increasing susceptibility to electrophilic attack.

- Thiazole derivatives are often associated with distinct biological activities, such as antifungal and anti-inflammatory properties, compared to oxazoles .

Ethyl 5-(Hydroxymethyl)Isoxazole-3-Carboxylate (CAS 123770-62-7)

- Structure : Isoxazole core (adjacent oxygen and nitrogen), hydroxymethyl at position 5, ester at position 3.

- The hydroxymethyl group introduces polarity, improving aqueous solubility compared to the chloro-substituted oxazole .

Functional Group Modifications

Ethyl 2-Cyanoacrylate (Item 6, )

- Structure: Acrylate ester with a cyano group.

- Key Differences: The cyano group’s strong electron-withdrawing effect increases reactivity in polymerization, unlike the chlorooxazole’s electrophilic substitution tendencies. Lacks heterocyclic aromaticity, limiting its utility in medicinal chemistry compared to oxazole derivatives .

Physicochemical Comparisons

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| Ethyl 5-chlorooxazole-2-carboxylate | 189.58 | 1.8 | ~10 (low) | Not reported |

| Ethyl 2-chlorooxazole-5-carboxylate | 189.58 | 1.8 | ~10 (low) | Not reported |

| Ethyl 2-chloro-4-methyloxazole-5-carboxylate | 203.63 | 2.3 | ~5 (very low) | Not reported |

| Ethyl 2-chlorothiazole-5-carboxylate | 205.65 | 2.1 | ~8 (low) | Not reported |

- Key Trends :

- Methyl and chloro substituents increase logP, reducing solubility.

- Thiazole derivatives exhibit marginally higher solubility than oxazoles due to sulfur’s polarizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.